gamma-Glu-leu

Description

Properties

IUPAC Name |

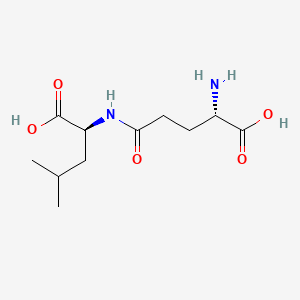

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMARDICOWMQP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2566-39-4 | |

| Record name | γ-Glutamylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of γ-Glutamyl-Leucine: A Technical Guide for Researchers

Abstract

Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide with emerging biological significance, extending from sensory science to metabolic health. Initially recognized for its role in the "kokumi" taste sensation, which imparts richness and complexity to foods, recent research has unveiled its multifaceted involvement in cellular signaling and metabolic regulation. This technical guide provides an in-depth overview of the biological importance of γ-Glu-Leu, with a focus on its function as a taste modulator, its interaction with the calcium-sensing receptor (CaSR), and its association with cardio-metabolic health. Detailed experimental protocols and structured quantitative data are presented to facilitate further research in this expanding field.

Introduction

Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide formed from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine.[1] It is found naturally in various foods, including beans, cheese, and soy sauce, and can also be produced endogenously through the γ-glutamyl cycle.[1][2][3] While initially studied in the context of food science for its taste-enhancing properties, the biological roles of γ-Glu-Leu are now understood to be more extensive, involving complex signaling pathways and metabolic processes. This guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological significance of γ-Glu-Leu.

Sensory Properties: The "Kokumi" Sensation

One of the most well-documented roles of γ-Glu-Leu is its contribution to the "kokumi" taste sensation. Kokumi is a Japanese term that translates to "rich taste" and describes a sensation of mouthfulness, complexity, and long-lastingness in savory foods.[4][5] Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not a taste itself but rather a taste enhancer.

γ-Glu-Leu, when tasted in an aqueous solution, has a high taste threshold and is often described as having a slightly astringent sensation.[4][6] However, when added to a savory food matrix containing substances like monosodium glutamate (MSG) and sodium chloride, its taste detection threshold decreases significantly, and it enhances the overall flavor profile.[4][6]

Quantitative Data: Taste Thresholds

The following table summarizes the taste detection thresholds of γ-Glu-Leu and related γ-glutamyl peptides.

| Compound | Taste Threshold in Water (mmol/L) | Taste Threshold in Savory Matrix (mmol/L) | Fold Decrease in Threshold | Reference |

| γ-Glu-Leu | 3.3 - 9.4 | Significantly lower | Not specified | [4][6] |

| γ-Glu-Val | 3.3 - 9.4 | Significantly lower | Not specified | [4][6] |

| γ-Glu-Cys-β-Ala | 3.3 - 9.4 | ~0.29 (in Glu/NaCl mixture) | 32 | [4][6] |

Molecular Mechanism: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The biological effects of γ-Glu-Leu, including its kokumi taste sensation, are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR).[2] The CaSR is a G-protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and is involved in various physiological processes.[2][7]

γ-Glu-Leu acts as a positive allosteric modulator of the CaSR.[7][8] This means that it does not directly activate the receptor but enhances its sensitivity to its primary agonist, extracellular calcium (Ca²⁺). By binding to an allosteric site on the receptor, γ-Glu-Leu potentiates the intracellular signaling cascade initiated by Ca²⁺ binding. This leads to the mobilization of intracellular calcium and the modulation of downstream signaling pathways, such as the inhibition of parathyroid hormone (PTH) secretion.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the allosteric modulation of the CaSR by γ-Glu-Leu.

Caption: Allosteric modulation of the Calcium-Sensing Receptor (CaSR) by γ-Glu-Leu.

Metabolic Significance: Association with Cardio-Metabolic Risks

Emerging evidence from metabolomics and genome-wide association studies (GWAS) has linked elevated levels of γ-Glu-Leu to an increased risk of cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[2][9][10] These studies suggest that γ-Glu-Leu may serve as a biomarker for these conditions.

The precise mechanisms underlying this association are still under investigation, but several hypotheses have been proposed. One possibility is that elevated γ-Glu-Leu levels reflect an increased turnover of glutathione (GSH) and heightened activity of γ-glutamyltransferase (GGT), both of which are associated with oxidative stress and inflammation, key contributors to cardio-metabolic diseases.[2][11]

Biosynthesis and Degradation Pathway

The metabolic pathways of γ-Glu-Leu are intricately linked to the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione.

Caption: The γ-glutamyl cycle and the biosynthesis and degradation of γ-Glu-Leu.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of γ-Glu-Leu.

Sensory Analysis of Kokumi Taste

Objective: To determine the taste detection threshold of γ-Glu-Leu and its kokumi-enhancing effect.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory analysts is selected. Panelists are trained to recognize and rate the intensity of the five basic tastes and the kokumi sensation (mouthfulness, complexity, long-lastingness).

-

Sample Preparation:

-

Aqueous Solutions: γ-Glu-Leu is dissolved in purified water at various concentrations (e.g., ranging from 0.1 to 20 mmol/L).

-

Savory Matrix: A base savory solution is prepared, for example, a mixture of monosodium glutamate (e.g., 20 mmol/L) and sodium chloride (e.g., 50 mmol/L) in purified water, or a standard chicken broth. γ-Glu-Leu is then added to this matrix at various concentrations.

-

-

Sensory Evaluation:

-

Threshold Test (Aqueous Solution): A triangle test or a 3-alternative forced-choice (3-AFC) method is used to determine the detection threshold of γ-Glu-Leu in water.

-

Kokumi Evaluation (Savory Matrix): Panelists are presented with pairs of samples: the savory matrix alone (control) and the savory matrix with added γ-Glu-Leu. They are asked to rate the intensity of mouthfulness, complexity, and long-lastingness on a labeled magnitude scale.

-

-

Data Analysis: Statistical analysis (e.g., t-tests, ANOVA) is performed to determine significant differences in taste perception between samples with and without γ-Glu-Leu.

Quantification of γ-Glu-Leu by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the concentration of γ-Glu-Leu in biological samples (e.g., serum, cell lysates).

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Proteins are precipitated by adding a solvent like acetonitrile or methanol containing an internal standard (e.g., ¹³C-labeled γ-Glu-Leu). The mixture is vortexed and centrifuged, and the supernatant is collected.

-

Cell Lysates: Cells are lysed using a suitable buffer, and proteins are precipitated as described above.

-

-

Chromatographic Separation:

-

A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like γ-Glu-Leu.

-

The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

Specific precursor-to-product ion transitions for γ-Glu-Leu and the internal standard are monitored. For γ-Glu-Leu (C₁₁H₂₀N₂O₅, molecular weight 260.29 g/mol ), a common transition is m/z 261.1 → 132.1.

-

-

Data Analysis: A calibration curve is generated using standards of known γ-Glu-Leu concentrations. The concentration of γ-Glu-Leu in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Genome-Wide Association Study (GWAS) for Serum γ-Glu-Leu Levels

Objective: To identify genetic variants associated with circulating levels of γ-Glu-Leu.

Methodology:

-

Cohort Selection: A large cohort of individuals with both genetic data (genotyping array or whole-genome sequencing) and metabolomic data (including γ-Glu-Leu levels) is required.

-

Genotyping and Imputation: DNA is genotyped using a high-density SNP array. The genotype data is then imputed to a reference panel (e.g., 1000 Genomes Project) to increase the number of tested variants.

-

Metabolite Quantification: Serum levels of γ-Glu-Leu are quantified using a high-throughput method like LC-MS.

-

Statistical Analysis:

-

A linear regression model is used to test the association between each genetic variant (SNP) and the log-transformed γ-Glu-Leu levels, adjusting for covariates such as age, sex, body mass index (BMI), and principal components of genetic ancestry.

-

A genome-wide significance threshold (typically p < 5 x 10⁻⁸) is used to identify significant associations.

-

-

Replication: Significant findings are typically replicated in an independent cohort.

-

Functional Annotation: The identified genetic loci are annotated to identify candidate genes that may influence γ-Glu-Leu metabolism.

Conclusion and Future Directions

The biological significance of γ-glutamyl-leucine is a rapidly evolving field of research. From its role as a "kokumi" taste enhancer to its association with cardio-metabolic diseases and its function as an allosteric modulator of the CaSR, γ-Glu-Leu has demonstrated a diverse range of biological activities. The experimental protocols and data presented in this guide provide a foundation for further investigation into the molecular mechanisms and physiological roles of this intriguing dipeptide.

Future research should focus on elucidating the precise causal relationship between elevated γ-Glu-Leu levels and cardio-metabolic risk. Further exploration of the interaction between γ-Glu-Leu and the CaSR in various tissues could uncover novel therapeutic targets for a range of diseases. Additionally, a deeper understanding of the biosynthesis and degradation pathways of γ-Glu-Leu will be crucial for modulating its levels for both food science and pharmaceutical applications.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protocol for genome-wide association study of human blood metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

The Discovery and Natural Occurrence of γ-Glutamyl-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu), focusing on its discovery, natural occurrence, and the methodologies used for its study. Initially identified as a key contributor to the "kokumi" taste sensation, a quality of richness and continuity in food, γ-Glu-Leu has since garnered significant interest for its physiological roles and potential as a biomarker. This document details the biosynthesis of γ-Glu-Leu, its interaction with the calcium-sensing receptor (CaSR), and the downstream signaling pathways. Furthermore, it presents quantitative data on its presence in various foodstuffs and provides detailed experimental protocols for its quantification and sensory evaluation.

Discovery of γ-Glutamyl-Leucine and the "Kokumi" Sensation

The discovery of γ-glutamyl-leucine is intrinsically linked to the study of the "kokumi" taste sensation. While not possessing a distinct taste of its own, "kokumi" imparts a sense of richness, mouthfulness, and continuity to existing sweet, salty, and umami tastes[1][2]. In 2007, researchers investigating the compounds responsible for the "kokumi" effect in edible beans (Phaseolus vulgaris L.) identified γ-L-glutamyl-L-leucine, along with other γ-glutamyl peptides, as key molecules[3]. The addition of an aqueous extract from these beans to a model chicken broth was found to enhance its complexity and produce a long-lasting savory sensation[3]. Subsequent research has confirmed the role of γ-Glu-Leu and other γ-glutamyl peptides as potent "kokumi" substances[4][5][6].

Natural Occurrence and Quantitative Data

γ-Glutamyl-leucine is a naturally occurring dipeptide found in a variety of fermented and aged food products. Its formation is often a result of the enzymatic activity of microorganisms during fermentation and maturation processes[5][7][8][9]. The following table summarizes the reported concentrations of γ-Glu-Leu in various natural sources.

| Food Source | Concentration | Reference |

| Spanish Dry-Cured Ham | 11.35 µg/g | |

| Matured Gouda Cheese | Present (concentration not specified) | [7] |

| Blue Shropshire Cheese | Total γ-glutamyl peptides: 3590 µmol/kg | [7] |

| Soy Sauce | Total γ-glutamyl dipeptides: 70 mg/kg | [10] |

| Korean Ganjang (Soy Sauce) | Total γ-glutamyl peptides: 92 to 620 µg/mL | |

| Korean Doenjang (Soybean Paste) | Total γ-glutamyl peptides: 203 to 387 µg/g | [11] |

| Miso (Fermented Soybeans) | Present (concentration not specified) | [8][9] |

| Edible Beans (Phaseolus vulgaris L.) | Identified as a key "kokumi" contributor | [3] |

Biosynthesis of γ-Glutamyl-Leucine

The primary pathway for the biosynthesis of γ-glutamyl-leucine involves the enzyme γ-glutamyltransferase (GGT) . GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor amino acid, in this case, leucine[3][5][7][8]. Another potential pathway involves γ-glutamylcysteine synthetase (GCS) , which can ligate glutamate with leucine, although this is a less common route[3].

References

- 1. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kokumi: Taste or Texture? - KHNI [khni.kerry.com]

- 3. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roquefortii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iseki-food-ejournal.com [iseki-food-ejournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

function of gamma-Glu-leu in human metabolism

An In-depth Technical Guide on the Function of γ-Glutamyl-Leucine in Human Metabolism

Executive Summary

γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide increasingly recognized for its role as a bioactive molecule in human metabolism. Formed primarily through the activity of γ-glutamyltransferase (GGT) as part of the γ-glutamyl cycle, this peptide is intrinsically linked to glutathione (GSH) homeostasis. Emerging evidence indicates that γ-Glu-Leu is not merely an intermediate in amino acid metabolism but also functions as a signaling molecule, notably through the activation of the calcium-sensing receptor (CaSR). Dysregulation of γ-Glu-Leu levels has been causally associated with an elevated risk of cardiometabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes, positioning it as a potential biomarker and therapeutic target. This document provides a comprehensive overview of the biosynthesis, degradation, and signaling functions of γ-Glu-Leu, presents quantitative data on its clinical associations, and details the experimental protocols used for its study.

Introduction

γ-glutamyl dipeptides are a class of molecules formed by the linkage of a glutamate residue via its gamma-carboxyl group to the amino group of an amino acid.[1] Among these, γ-glutamyl-leucine (γ-Glu-Leu) has garnered significant attention.[2] It is produced endogenously during the metabolism of glutathione (GSH), the most abundant intracellular antioxidant.[3][4] The enzyme γ-glutamyltransferase (GGT), located on the outer surface of cell membranes, catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to acceptor amino acids, such as leucine, to form γ-Glu-Leu.[5][6] This dipeptide can then be transported into the cell and further metabolized.[7] Beyond its role in amino acid salvage, γ-Glu-Leu is implicated in cellular signaling, influencing processes like inflammation, oxidative stress, and glucose metabolism.[8]

Biosynthesis and Degradation of γ-Glu-Leu

The metabolism of γ-Glu-Leu is a key component of the γ-glutamyl cycle, a six-enzyme pathway crucial for glutathione synthesis and catabolism.[9][10]

Biosynthesis via γ-Glutamyltransferase (GGT)

The primary route for γ-Glu-Leu synthesis is the transpeptidation reaction catalyzed by GGT (EC 2.3.2.2).[5] GGT is a membrane-bound enzyme that cleaves the γ-glutamyl linkage in extracellular glutathione.[11] It can then transfer the released γ-glutamyl group to an acceptor, which can be an amino acid (like leucine), a peptide, or water (hydrolysis).[12][13] When leucine is the acceptor, γ-Glu-Leu is formed.[5] This process allows for the recovery of the constituent amino acids of GSH for intracellular resynthesis.[6]

Degradation via γ-Glutamylcyclotransferase (GGCT)

Once transported into the cell, γ-glutamyl dipeptides, including γ-Glu-Leu, are substrates for γ-glutamylcyclotransferase (GGCT) (EC 2.3.2.4).[9][14] GGCT catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and a free amino acid (in this case, leucine).[15] The 5-oxoproline is subsequently converted to glutamate by 5-oxoprolinase in an ATP-dependent reaction, thus completing the cycle and making the glutamate available for new GSH synthesis.[10] GGCT plays a critical role in glutathione homeostasis and has been identified as a potential marker and therapeutic target in various cancers due to its high expression in malignant tissues.[9][16][17]

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. gamma-Glutamylleucine | C11H20N2O5 | CID 151023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Metabolism and antioxidant function of glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 11. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]

- 15. What are GGCT modulators and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. GGCT gamma-glutamylcyclotransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Endogenous Synthesis of γ-Glutamyl-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core endogenous synthesis pathways of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu). This document summarizes the key enzymatic reactions, presents available quantitative data, and offers detailed experimental protocols for the study of these pathways. The information is intended to support further research into the physiological roles of γ-Glu-Leu and to aid in the development of novel therapeutics targeting its metabolism.

Introduction

γ-Glutamyl-leucine (γ-Glu-Leu) is a dipeptide composed of glutamic acid and leucine, where the glutamate is linked via its gamma-carboxyl group to the amino group of leucine. Emerging evidence suggests that γ-Glu-Leu and other γ-glutamyl dipeptides are bioactive molecules involved in various physiological processes, including inflammation, oxidative stress, and glucose metabolism[1]. Dysregulated levels of γ-Glu-Leu have been associated with several cardio-metabolic diseases[1][2]. Understanding the endogenous synthesis of this dipeptide is crucial for elucidating its biological functions and its potential as a biomarker or therapeutic target.

Endogenous synthesis of γ-Glu-Leu is primarily attributed to two key enzymatic pathways:

-

γ-Glutamyl Transpeptidase (GGT)-mediated transpeptidation: In this pathway, the γ-glutamyl moiety is transferred from a donor molecule, typically glutathione (GSH), to leucine.

-

Glutamate-Cysteine Ligase (GCL)-mediated direct ligation: This pathway involves the direct ATP-dependent ligation of glutamate and leucine, catalyzed by the enzyme GCL, which exhibits some substrate promiscuity.

This guide will delve into the specifics of each of these pathways.

γ-Glutamyl Transpeptidase (GGT)-Mediated Synthesis

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a central role in the catabolism of glutathione (GSH) through the γ-glutamyl cycle[3]. GGT catalyzes the transfer of the γ-glutamyl group from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water[3][4]. When leucine acts as the acceptor, γ-Glu-Leu is formed.

Signaling Pathway

The synthesis of γ-Glu-Leu by GGT is a part of the broader γ-glutamyl cycle, which is involved in amino acid transport and GSH homeostasis. The overall process can be visualized as follows:

Quantitative Data

While extensive kinetic data exists for GGT with its primary substrate GSH and various artificial substrates, specific kinetic parameters for the transpeptidation reaction with leucine as the acceptor are not well-documented in the literature. However, studies have shown that GGT can utilize a range of amino acids as acceptors[5]. The efficiency of γ-Glu-Leu formation will depend on the concentration of both the γ-glutamyl donor (e.g., GSH) and leucine, as well as the specific isoform of GGT present. One study has indicated that human GGT5 does not metabolize γ-glutamyl leucine, suggesting that other GGT isoforms like GGT1 are likely responsible for its synthesis[6].

| Enzyme | Substrates | Product | Km (GSH) | Reference |

| Human GGT1 | Glutathione, Leucine | γ-Glu-Leu, Cys-Gly | ~11 µM | [6][7] |

| Human GGT5 | Glutathione, Leucine | No significant reaction | ~11 µM | [6][7] |

Experimental Protocol: GGT Activity Assay with Leucine

This protocol is adapted from standard GGT assays to specifically measure the formation of γ-Glu-Leu.

Principle: The assay measures the production of γ-Glu-Leu from a γ-glutamyl donor (GSH) and leucine, catalyzed by GGT. The product is then quantified using a sensitive analytical method like UHPLC-MS/MS.

Materials:

-

Purified GGT enzyme or cell lysate containing GGT activity

-

L-Glutathione (GSH)

-

L-Leucine

-

Tris-HCl buffer (pH 7.4)

-

Reaction quenching solution (e.g., 10% trichloroacetic acid)

-

Internal standard for UHPLC-MS/MS (e.g., stable isotope-labeled γ-Glu-Leu)

-

UHPLC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of GSH (e.g., 1-5 mM), and varying concentrations of L-leucine.

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding a specific amount of purified GGT or cell lysate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Collect the supernatant and add the internal standard.

-

Quantification: Analyze the samples by UHPLC-MS/MS to quantify the amount of γ-Glu-Leu produced.

-

Data Analysis: Calculate the rate of γ-Glu-Leu formation and determine kinetic parameters (Km and Vmax) for leucine as a substrate.

Glutamate-Cysteine Ligase (GCL)-Mediated Synthesis

Glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase (γ-GCS), is the rate-limiting enzyme in the de novo synthesis of glutathione[8][9]. GCL catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between glutamate and cysteine[8]. However, GCL has been shown to have a degree of substrate promiscuity and can ligate glutamate to other amino acids, including leucine, to form the corresponding γ-glutamyl dipeptide[1][2].

Signaling Pathway

The GCL-mediated synthesis of γ-Glu-Leu is an alternative pathway that bypasses the need for a pre-existing γ-glutamyl donor like GSH.

Quantitative Data

| Enzyme | Substrates | Product | Km (Glutamate) | Reference |

| Murine GCL Holoenzyme | Glutamate, Leucine, ATP | γ-Glu-Leu, ADP, Pi | ~0.86 mM | [10] |

| Murine GCLC (catalytic subunit) | Glutamate, Leucine, ATP | γ-Glu-Leu, ADP, Pi | ~2.2 mM | [10] |

Experimental Protocol: GCL Activity Assay with Leucine

This protocol is designed to measure the synthesis of γ-Glu-Leu by GCL.

Principle: The assay quantifies the ATP-dependent formation of γ-Glu-Leu from glutamate and leucine, catalyzed by GCL. The product is detected by a sensitive analytical method.

Materials:

-

Purified GCL holoenzyme or cell lysate

-

L-Glutamate

-

L-Leucine

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 7.8)

-

Reaction quenching solution

-

Internal standard for UHPLC-MS/MS

-

UHPLC-MS/MS system

Procedure:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, L-glutamate, and varying concentrations of L-leucine.

-

Enzyme Addition: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding purified GCL or cell lysate.

-

Incubation: Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction with a suitable quenching agent.

-

Sample Preparation: Process the samples for UHPLC-MS/MS analysis as described in the GGT assay protocol.

-

Quantification: Measure the amount of γ-Glu-Leu produced using UHPLC-MS/MS.

-

Data Analysis: Determine the rate of reaction and calculate the kinetic parameters for leucine as a substrate for GCL.

Analytical Methodology: Quantification of γ-Glutamyl-Leucine

Accurate quantification of γ-Glu-Leu in biological samples and in vitro assays is critical. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and specificity[4][11][12][13].

Experimental Workflow

Detailed Protocol: UHPLC-MS/MS Quantification

Principle: This method separates γ-Glu-Leu from other sample components using UHPLC, followed by sensitive and specific detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Materials and Equipment:

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Reversed-phase UHPLC column (e.g., C18)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

γ-Glu-Leu analytical standard

-

Stable isotope-labeled γ-Glu-Leu internal standard

Procedure:

-

Sample Preparation:

-

For serum/plasma: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).

-

For cell/tissue lysates: Homogenize in a suitable buffer and precipitate proteins.

-

For in vitro reaction mixtures: Stop the reaction as described in the enzyme assay protocols.

-

Add the internal standard to all samples, standards, and quality controls.

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

UHPLC Separation:

-

Inject the prepared sample onto the UHPLC column.

-

Use a gradient elution with mobile phases A and B to separate γ-Glu-Leu from other analytes.

-

-

MS/MS Detection:

-

Ionize the eluent from the UHPLC using electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both γ-Glu-Leu and its internal standard (MRM mode).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the γ-Glu-Leu analytical standard.

-

Calculate the concentration of γ-Glu-Leu in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The endogenous synthesis of γ-glutamyl-leucine is a complex process involving at least two distinct enzymatic pathways. The relative contribution of GGT-mediated transpeptidation and GCL-mediated direct ligation likely depends on the specific tissue, the metabolic state of the cell, and the availability of substrates. The methodologies outlined in this guide provide a framework for researchers to further investigate these pathways, quantify the synthesis of γ-Glu-Leu, and explore its physiological and pathological significance. A deeper understanding of γ-Glu-Leu metabolism will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 9. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 10. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Gamma-Glutamyl-Leucine: A Potential Biomarker for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence points to the dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) as a promising biomarker causally associated with cardio-metabolic risk.[1][2] This technical guide provides a comprehensive overview of the role of γ-Glu-Leu in metabolic diseases, detailing its metabolism, proposed signaling pathways, and methods for its quantification.

Metabolism of Gamma-Glutamyl-Leucine

Gamma-glutamyl-leucine is a member of the gamma-glutamyl dipeptide family. These peptides can be derived from dietary sources or produced endogenously through the activity of gamma-glutamylcysteine synthetase (γ-GCS) and gamma-glutamyltransferase (GGT).[3] GGT is a key enzyme that transfers the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to acceptor molecules, including amino acids like leucine.[4] Elevated levels of GGT have been associated with obesity and are considered a marker for visceral fat and hepatic steatosis, which can lead to insulin resistance.[5]

Association with Metabolic Diseases

Multiple epidemiological studies have implicated disturbed levels of gamma-glutamyl dipeptides in a range of metabolic diseases, including obesity, metabolic syndrome (MetS), T2D, and NAFLD.[1] Notably, a targeted metabolomics study revealed that γ-Glu-Leu levels were significantly higher in patients with MetS.[1] Furthermore, a Mendelian randomization study has suggested a causal relationship between higher γ-Glu-Leu levels and an elevated risk for multiple cardio-metabolic factors.[1][2]

Quantitative Data on γ-Glu-Leu Levels

While several studies report elevated levels of γ-Glu-Leu in metabolic diseases, specific plasma concentrations are not consistently reported across the literature. The following table summarizes the observed trends and available quantitative data.

| Condition | Subject Group | Analyte | Concentration/Level | Reference |

| Metabolic Syndrome (MetS) | Patients with MetS | γ-Glu-Leu | Significantly higher compared to controls | [1] |

| Cardio-metabolic Risk | General Population | γ-Glu-Leu | Higher levels causally associated with elevated risk | [1][2] |

| Type 2 Diabetes (T2D) | Patients with T2D | Leucine | Increased plasma concentrations | [6][7] |

| Obesity | Obese Individuals | γ-Glu-Leu | Associated with risk of obesity | [8] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Patients with NAFLD | Glutamate | Significantly higher plasma concentrations | [9] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Patients with NAFLD | Leucine | Associated with risk of NAFLD | [10][11] |

Proposed Signaling Pathway: Activation of the Calcium-Sensing Receptor

A plausible mechanism for the action of γ-Glu-Leu in metabolic diseases involves the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[3][12] Emerging evidence suggests that gamma-glutamyl dipeptides act as allosteric modulators of the CaSR.[13][14] Activation of the CaSR can modulate a variety of cellular processes relevant to cardiovascular health, such as insulin secretion, nitric oxide release, apoptosis, cell proliferation, and inflammation.[3]

A study on the related dipeptide, γ-glutamyl-valine (γ-EV), demonstrated that its activation of CaSR in adipocytes suppressed the production of pro-inflammatory cytokines and enhanced the expression of PPARγ and adiponectin.[12] This suggests that γ-glutamyl peptides, through CaSR activation, may play a role in mitigating inflammation associated with metabolic dysfunction.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of γ-Glu-Leu via CaSR activation.

Experimental Protocols

Quantification of γ-Glu-Leu in Human Plasma/Serum by LC-MS/MS

This protocol is a composite based on established methods for the analysis of dipeptides and amino acids in biological fluids.[15][16][17][18]

1. Sample Preparation

-

Objective: To precipitate proteins and extract small molecules, including γ-Glu-Leu.

-

Materials:

-

Human plasma or serum samples

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS): Stable isotope-labeled γ-Glu-Leu (e.g., γ-Glu-[¹³C₆]-Leu)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C and >12,000 x g

-

-

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma/serum.

-

Add 10 µL of the internal standard solution to each sample.

-

Add 400 µL of cold ACN:MeOH (80:20 v/v) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

γ-Glu-Leu: Precursor ion (Q1) m/z 261.1 -> Product ion (Q3) m/z 132.1 (Leucine fragment)

-

γ-Glu-[¹³C₆]-Leu (IS): Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 138.1

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

-

3. Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of γ-Glu-Leu and its internal standard.

-

Calculate the peak area ratio (γ-Glu-Leu / IS).

-

Generate a calibration curve using known concentrations of γ-Glu-Leu standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Determine the concentration of γ-Glu-Leu in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for γ-Glu-Leu quantification in plasma/serum.

Conclusion and Future Directions

Gamma-glutamyl-leucine has emerged as a compelling biomarker with a causal link to cardio-metabolic risk. Its elevated levels in individuals with metabolic syndrome suggest its potential utility in early disease detection and risk assessment. The proposed mechanism involving the activation of the Calcium-Sensing Receptor provides a promising avenue for understanding the pathophysiological role of γ-Glu-Leu and for the development of novel therapeutic strategies.

Future research should focus on:

-

Establishing standardized, quantitative assays for γ-Glu-Leu in large, diverse patient cohorts to define precise concentration ranges associated with different metabolic diseases.

-

Further elucidating the downstream signaling pathways activated by γ-Glu-Leu-mediated CaSR activation in various metabolically active tissues.

-

Investigating the therapeutic potential of modulating γ-Glu-Leu levels or its interaction with the CaSR for the treatment of metabolic diseases.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the role of γ-Glu-Leu as a biomarker and therapeutic target in the context of metabolic diseases.

References

- 1. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 4. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. Frontiers | Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes [frontiersin.org]

- 7. medrxiv.org [medrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. mdpi.com [mdpi.com]

- 11. Non-Alcoholic Fatty Liver Disease and Risk of Incident Type 2 Diabetes: Role of Circulating Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. γ-Glutamylvaline Prevents Low-Grade Chronic Inflammation via Activation of a Calcium-Sensing Receptor Pathway in 3T3-L1Mouse Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Elusive Plasma Concentration of γ-Glutamyl-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the physiological concentration of the dipeptide γ-glutamyl-leucine (γ-Glu-Leu) in human plasma. While γ-Glu-Leu is increasingly recognized for its potential role in various physiological and pathological processes, establishing a definitive physiological concentration range in healthy individuals remains a challenge. This document summarizes the available data, provides detailed experimental methodologies for its quantification, and explores its potential signaling pathways.

Quantitative Data on γ-Glutamyl-Leucine in Human Plasma

Despite numerous studies investigating the roles of γ-glutamyl dipeptides in health and disease, a precise physiological concentration range for γ-Glu-Leu in the plasma of healthy humans has not been definitively established. The Human Metabolome Database (HMDB) notes that while γ-Glu-Leu is detected in blood, it has not been quantified to establish a normal concentration range. This suggests that its circulating levels are likely very low, potentially falling below the limit of quantification of many standard analytical methods.

In clinical research, the focus has largely been on the relative changes in γ-Glu-Leu concentrations in various disease states rather than establishing a healthy baseline. For instance, studies have associated elevated levels of γ-Glu-Leu with an increased risk of cardio-metabolic diseases.

| Analyte | Specimen | Condition | Concentration | Reference |

| γ-Glutamyl-Leucine | Blood | Healthy Adult (>18 years old) | Detected but not Quantified | Human Metabolome Database |

The Gamma-Glutamyl Cycle and Dipeptide Formation

Gamma-glutamyl-leucine is a product of the gamma-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport. The formation of γ-Glu-Leu and other γ-glutamyl dipeptides can occur through two primary enzymatic reactions.

One of the key enzymes in this process is γ-glutamyltransferase (GGT) . GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. When leucine acts as the acceptor, γ-Glu-Leu is formed.

Another enzyme, γ-glutamylcysteine synthetase (GCS) , which is involved in the de novo synthesis of glutathione, can also contribute to the formation of γ-glutamyl dipeptides.

Below is a diagram illustrating the formation of γ-glutamyl-leucine within the context of the gamma-glutamyl cycle.

Potential Signaling Pathways

Emerging evidence suggests that γ-glutamyl dipeptides, including γ-Glu-Leu, may not be mere byproducts of glutathione metabolism but could possess signaling properties. One proposed mechanism involves the activation of the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor. Activation of CaSR can trigger a cascade of intracellular signaling events, influencing processes such as inflammation, oxidative stress, and glucose metabolism.

The potential signaling role of γ-Glu-Leu warrants further investigation to elucidate its downstream effects and physiological relevance.

Experimental Protocol: Quantification of γ-Glutamyl-Leucine in Plasma by LC-MS/MS

The gold standard for the quantification of small molecules like γ-Glu-Leu in complex biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol based on methods described in the literature for the analysis of amino acids and dipeptides.

1. Sample Preparation (Protein Precipitation)

-

Objective: To remove high-abundance proteins that can interfere with the analysis.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) containing a known concentration of an appropriate internal standard (e.g., isotopically labeled γ-Glu-Leu).

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

-

Objective: To separate γ-Glu-Leu from other components in the sample extract.

-

Typical Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar molecules like dipeptides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. The exact gradient profile needs to be optimized for the specific column and instrument.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To specifically detect and quantify γ-Glu-Leu.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acids and peptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of γ-Glu-Leu) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor.

-

Precursor Ion (Q1): m/z for [M+H]⁺ of γ-Glu-Leu (C11H20N2O5) = 261.14

-

Product Ion (Q3): A characteristic fragment ion, for example, the immonium ion of leucine (m/z = 86.1) or a fragment resulting from the loss of the leucine residue. The exact fragmentation pattern should be determined by infusing a pure standard of γ-Glu-Leu.

-

-

Data Analysis: The concentration of γ-Glu-Leu in the plasma sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of γ-Glu-Leu.

An In-depth Technical Guide to the Cellular Interactions of gamma-Glutamyl-leucine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The dipeptide gamma-glutamyl-leucine (γ-Glu-Leu) has emerged from being a simple product of protein metabolism to a significant signaling molecule with palpable effects on human taste perception and metabolic health.[1][2][3] This technical guide provides a comprehensive exploration of the molecular interactions between γ-Glu-Leu and its primary cellular receptors. We will delve into the structural and functional nuances of these interactions, the downstream signaling cascades they trigger, and the consequential physiological and pathological outcomes. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to rigorously investigate these interactions in their own laboratories.

Introduction: The Emerging Significance of γ-Glu-Leu

Gamma-glutamyl-leucine (γ-Glu-Leu) is a dipeptide formed through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine.[4] While traditionally viewed as an intermediate in protein catabolism, recent research has illuminated its role as a bioactive molecule.[1] γ-Glu-Leu is naturally found in various foods, including beans, and is also produced endogenously.[5] Its significance stems from two key areas of research: the enhancement of taste perception, known as the "kokumi" effect, and its association with cardio-metabolic health.[6][7] Understanding the interaction of γ-Glu-Leu with cellular receptors is paramount to harnessing its potential in food science and therapeutic development.

The Primary Cellular Receptor for γ-Glu-Leu: The Calcium-Sensing Receptor (CaSR)

The predominant cellular target for γ-Glu-Leu and other γ-glutamyl peptides is the Calcium-Sensing Receptor (CaSR).[7] CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[8]

Allosteric Modulation of CaSR by γ-Glu-Leu

γ-Glu-Leu does not act as a direct agonist at the orthosteric calcium-binding site of CaSR. Instead, it functions as a positive allosteric modulator (PAM) .[5][9] This means that in the presence of extracellular calcium, γ-Glu-Leu binds to a distinct site on the receptor, enhancing the receptor's sensitivity to calcium and potentiating its downstream signaling.[9] This allosteric binding occurs within the Venus flytrap (VFT) domain of the CaSR.[9] The structural requirements for this activity include the N-terminal γ-L-glutamyl residue and a moderately sized, aliphatic, neutral substituent at the second residue, such as leucine.[4]

Downstream Signaling Pathways of CaSR Activation

The potentiation of CaSR by γ-Glu-Leu triggers a cascade of intracellular signaling events through the activation of multiple G-protein subtypes. The CaSR primarily couples to Gαq/11 and Gαi/o.[10]

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic calcium levels.[10]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

The following diagram illustrates the signaling cascade initiated by the interaction of γ-Glu-Leu with CaSR.

Caption: Signaling pathway of CaSR activated by γ-Glu-Leu.

Interaction with Taste Receptor T1R3

Emerging evidence suggests that γ-Glu-Leu also interacts with the Taste Receptor Type 1 Member 3 (T1R3).[11] T1R3 is a component of the heterodimeric GPCRs responsible for sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste perception.[12] It is proposed that γ-Glu-Leu's interaction with T1R3 contributes to the enhancement of umami taste, a key aspect of the kokumi effect.[11] The precise binding site and the exact nature of this interaction are still under active investigation, but it is believed to be distinct from the binding of canonical sweet and umami tastants.[12]

Physiological and Pathological Relevance

The "Kokumi" Sensation: Enhancing Taste Perception

The term "kokumi" refers to a taste sensation characterized by mouthfulness, continuity, and thickness.[13] γ-Glu-Leu is a potent kokumi-imparting substance.[13] By modulating CaSR and potentially T1R3, it enhances the perception of the five basic tastes: sweet, salty, umami, sour, and bitter.[6] This property has significant implications for the food industry, offering a pathway to create more satisfying and flavorful products with potentially reduced salt or sugar content.

Association with Cardio-Metabolic Risk

Several epidemiological and metabolomic studies have identified a correlation between elevated serum levels of γ-Glu-Leu and an increased risk of cardio-metabolic diseases, including obesity, metabolic syndrome, and type 2 diabetes.[7][14][15][16] While the causal relationship is still being elucidated, these findings suggest that γ-Glu-Leu may be a biomarker and a potential player in the pathophysiology of these conditions.[7][14] The activation of CaSR by γ-glutamyl peptides is known to be involved in inflammation, oxidative stress, and glucose metabolism, providing a plausible mechanistic link.[7][14]

Experimental Protocols for Investigating γ-Glu-Leu-Receptor Interactions

To facilitate further research in this area, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field.

Cell-Based Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of γ-Glu-Leu to potentiate CaSR-mediated intracellular calcium release in a cellular context. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR are a common and reliable model system.[9][17][18]

Principle: HEK293-CaSR cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity is monitored in real-time. An increase in fluorescence upon stimulation indicates a rise in intracellular calcium concentration.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

-

One day prior to the assay, seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with probenecid to prevent dye extrusion.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of γ-Glu-Leu in HBSS.

-

Prepare serial dilutions of γ-Glu-Leu to generate a dose-response curve.

-

Prepare a solution of a known CaSR agonist (e.g., CaCl2) at a concentration that elicits a submaximal response (e.g., EC20).

-

-

Fluorescence Measurement:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing the submaximal concentration of CaCl2 to all wells.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for a few seconds.

-

Inject the different concentrations of γ-Glu-Leu into the wells and continue recording the fluorescence signal for at least 60 seconds.

-

As a positive control, inject a saturating concentration of CaCl2.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximal response obtained with the saturating CaCl2 concentration.

-

Plot the normalized response against the log of the γ-Glu-Leu concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22][23]

Principle: A solution of the ligand (γ-Glu-Leu) is titrated into a solution of the receptor (purified CaSR extracellular domain) in a highly sensitive calorimeter. The heat released or absorbed during binding is measured.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Express and purify the extracellular domain (ECD) of the CaSR. This is a critical step requiring expertise in protein biochemistry.

-

-

Sample Preparation:

-

Dialyze both the purified CaSR-ECD and the γ-Glu-Leu solution extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be a physiological buffer like PBS or HEPES.

-

Accurately determine the concentrations of the protein and the peptide.

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Thoroughly clean the ITC sample and reference cells according to the manufacturer's instructions.

-

Load the CaSR-ECD solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the γ-Glu-Leu solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection to account for any initial mixing artifacts.

-

Carry out a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the γ-Glu-Leu solution into the CaSR-ECD solution.

-

Allow sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[24][25][26]

Principle: The receptor is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Step-by-Step Methodology:

-

Receptor Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified CaSR-ECD over the activated surface to covalently immobilize the protein via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of γ-Glu-Leu in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of γ-Glu-Leu over the sensor surface at a constant flow rate for a defined association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

Between each concentration, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., low pH glycine) if necessary.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: Workflow for Surface Plasmon Resonance (SPR).

Future Directions and Conclusion

The study of γ-Glu-Leu's interaction with cellular receptors is a burgeoning field with significant potential. While the allosteric modulation of CaSR is well-established as a key mechanism for the kokumi effect, further research is needed to fully elucidate the role of T1R3 and to explore potential interactions with other receptors. The link between γ-Glu-Leu and cardio-metabolic diseases warrants deeper investigation to understand the underlying molecular mechanisms and to assess its potential as a therapeutic target or biomarker. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting area of study. A thorough understanding of these fundamental interactions will undoubtedly pave the way for innovative applications in both the food and pharmaceutical industries.

References

- 1. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound gamma-L-Glutamyl-L-leucine (FDB003617) - FooDB [foodb.ca]

- 4. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. researchgate.net [researchgate.net]

- 23. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 24. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of γ-Glutamyl-Leucine in the Gamma-Glutamyl Cycle: A Technical Guide

This technical guide offers an in-depth examination of the gamma-glutamyl cycle, with a specific focus on the pivotal role of γ-glutamyl-leucine (γ-Glu-Leu). The gamma-glutamyl cycle is a critical metabolic pathway responsible for the synthesis and degradation of the primary cellular antioxidant, glutathione (GSH), and is also instrumental in the transport of amino acids across cell membranes.[1][2] An understanding of this pathway is essential for research into oxidative stress, toxicology, and the development of novel therapeutic strategies. This document provides a comprehensive resource on the formation, transport, and metabolism of γ-Glu-Leu, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Gamma-Glutamyl Cycle: An Overview

The gamma-glutamyl cycle is a sequence of six enzymatic reactions that facilitates the breakdown of extracellular glutathione and utilizes its constituent amino acids for intracellular resynthesis.[1] A key function of this cycle is the transport of amino acids into the cell.[2][3] The process is initiated by γ-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the cell membrane that catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, thereby forming a γ-glutamyl dipeptide.[4][5] This dipeptide is then transported into the cell, where the amino acid is released for cellular use and the γ-glutamyl portion is recycled back into glutathione.

Caption: The Gamma-Glutamyl Cycle.

The Specific Role of γ-Glutamyl-Leucine

Formation via γ-Glutamyl Transpeptidase (GGT) The formation of γ-Glu-Leu is the initial step connecting an extracellular amino acid, leucine, to the gamma-glutamyl cycle. The membrane-bound enzyme γ-glutamyl transpeptidase (GGT, EC 2.3.2.2) catalyzes the cleavage of the γ-glutamyl bond in extracellular glutathione.[5] Subsequently, it transfers the released γ-glutamyl group to an acceptor, which can be an amino acid, a peptide, or water.[4][6] When L-leucine serves as the acceptor, the transpeptidation reaction yields γ-L-glutamyl-L-leucine.[7] This reaction is a key mechanism for salvaging amino acids from the extracellular environment.[8]

Transport and Intracellular Metabolism Following its formation, γ-Glu-Leu is transported across the cell membrane into the cytosol.[5] Once inside the cell, the dipeptide becomes a substrate for γ-glutamylcyclotransferase (GGCT, EC 2.3.2.4).[9] This enzyme catalyzes the conversion of γ-glutamyl amino acids into 5-oxoproline and the corresponding free amino acid.[9][10] In the case of γ-Glu-Leu, this reaction releases L-leucine for use in protein synthesis or other metabolic pathways, and 5-oxoproline, which continues in the gamma-glutamyl cycle.[11] The 5-oxoproline is subsequently converted to glutamate by the enzyme 5-oxoprolinase, an ATP-dependent reaction that prepares the glutamate for the resynthesis of glutathione.[10]

Caption: Formation and Metabolism of γ-Glu-Leu.

Quantitative Data

The efficiency of the gamma-glutamyl cycle is dependent on the kinetic properties of its enzymes. While specific kinetic data for leucine as a γ-glutamyl acceptor is not widely reported, the affinity of GGT for its primary γ-glutamyl donor, glutathione, has been well-characterized. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, with a lower Km indicating higher affinity.

Table 1: Kinetic Parameters for Human GGT Isozymes

| Enzyme | Substrate | Km (μM) | Citation |

|---|---|---|---|

| GGT1 | Glutathione (GSH) | 10.60 ± 0.07 | [12] |

| GGT1 | Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | [12] |

| GGT1 | Leukotriene C4 (LTC4) | 10.8 ± 0.1 | [12] |

| GGT5 | Glutathione (GSH) | ~11 | [12] |

| GGT5 | Oxidized Glutathione (GSSG) | ~43 | [12] |

| GGT5 | Leukotriene C4 (LTC4) | 10.2 ± 0.1 |[12] |

Note: Data represents the affinity for γ-glutamyl donor substrates in hydrolysis reactions. The transpeptidation reaction involving amino acid acceptors is competitive with hydrolysis.

Experimental Protocols

The study of the gamma-glutamyl cycle and the role of γ-Glu-Leu relies on robust enzymatic and analytical assays. Below are protocols for two fundamental experimental approaches.

A. Colorimetric γ-Glutamyl Transpeptidase (GGT) Activity Assay

This assay provides a straightforward method for measuring GGT activity in various samples, including serum and tissue lysates, by monitoring the release of a colored product.[13][14]

Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic chromogenic substrate, L-γ-glutamyl-p-nitroanilide (γ-GpNA), to an acceptor molecule like glycylglycine.[13][14] This reaction liberates p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-418 nm.[13][15] The rate of pNA formation is directly proportional to the GGT activity in the sample.[13]

Caption: Workflow for the Colorimetric GGT Activity Assay.

Materials and Reagents:

-

Microplate reader capable of measuring absorbance at 405-418 nm and maintaining a temperature of 37°C.[13][14]

-

96-well microplates.[13]

-

GGT Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.[13]

-

GGT Substrate: L-γ-glutamyl-p-nitroanilide (γ-GpNA).

-

Acceptor: Glycylglycine.

-

Standard: p-nitroaniline (pNA) for standard curve generation.

Procedure:

-